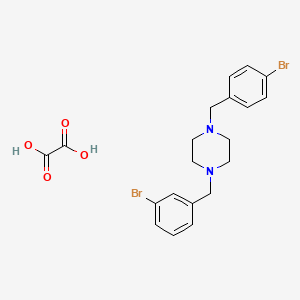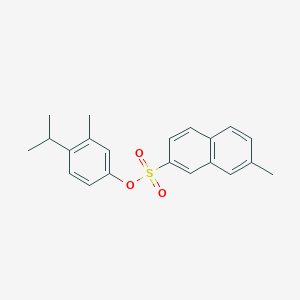![molecular formula C15H21N3S B4964118 N,N-diethyl-3-{[(3-thienylmethyl)amino]methyl}-2-pyridinamine](/img/structure/B4964118.png)
N,N-diethyl-3-{[(3-thienylmethyl)amino]methyl}-2-pyridinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-diethyl-3-{[(3-thienylmethyl)amino]methyl}-2-pyridinamine, commonly known as TAK-659, is a small molecule inhibitor that has gained attention for its potential use in the treatment of various cancers and autoimmune diseases. TAK-659 has been shown to target specific kinases that are involved in signaling pathways that promote cell growth and survival.
Mecanismo De Acción
TAK-659 inhibits the activity of specific kinases by binding to the ATP-binding pocket of these enzymes. This binding prevents the transfer of phosphate groups to downstream signaling molecules, ultimately leading to the inhibition of cell growth and survival. TAK-659 has been shown to be highly selective for its target kinases and has minimal off-target effects.
Biochemical and Physiological Effects
In preclinical studies, TAK-659 has been shown to inhibit the growth of various cancer cell lines, including chronic lymphocytic leukemia (CLL), diffuse large B-cell lymphoma (DLBCL), and multiple myeloma. TAK-659 has also been shown to inhibit the activation of T-cells, which play a critical role in the pathogenesis of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of TAK-659 is its high selectivity for its target kinases, which reduces the risk of off-target effects. TAK-659 has also been shown to be effective in preclinical models at relatively low doses, which may reduce the risk of toxicity. One limitation of TAK-659 is its limited solubility in water, which may make it difficult to administer in vivo.
Direcciones Futuras
There are several potential future directions for the development of TAK-659. One potential application is in the treatment of CLL, where TAK-659 has shown promising results in preclinical models. Another potential application is in the treatment of autoimmune diseases, where TAK-659 has been shown to inhibit the activation of T-cells. Additional research is needed to determine the optimal dosing and administration of TAK-659 in vivo and to evaluate its safety and efficacy in clinical trials.
Conclusion
In conclusion, TAK-659 is a small molecule inhibitor that has shown promising results in preclinical models for the treatment of various cancers and autoimmune diseases. TAK-659 inhibits the activity of specific kinases that are involved in signaling pathways that promote cell growth and survival. TAK-659 has several advantages, including its high selectivity for its target kinases and its effectiveness at relatively low doses. However, additional research is needed to determine the optimal dosing and administration of TAK-659 in vivo and to evaluate its safety and efficacy in clinical trials.
Métodos De Síntesis
The synthesis of TAK-659 involves a multi-step process that includes the reaction of 2-chloro-3-pyridylamine with thiomorpholine, followed by the reaction with 3-thienylmethanol. The resulting product is then reacted with diethylamine to yield the final product, TAK-659. The synthesis of TAK-659 has been described in detail in a patent application filed by Takeda Pharmaceutical Company Limited.
Aplicaciones Científicas De Investigación
TAK-659 has been extensively studied in preclinical models and has shown promising results in the treatment of various cancers and autoimmune diseases. In vitro studies have demonstrated that TAK-659 inhibits the activity of specific kinases, including Bruton's tyrosine kinase (BTK), interleukin-2-inducible T-cell kinase (ITK), and TEC kinase. These kinases are involved in signaling pathways that promote cell growth and survival and are often dysregulated in cancer and autoimmune diseases.
Propiedades
IUPAC Name |
N,N-diethyl-3-[(thiophen-3-ylmethylamino)methyl]pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3S/c1-3-18(4-2)15-14(6-5-8-17-15)11-16-10-13-7-9-19-12-13/h5-9,12,16H,3-4,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJMKQUAAHXGHPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C=CC=N1)CNCC2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-3-{[(3-thienylmethyl)amino]methyl}-2-pyridinamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-methyl-8-(2-phenylethyl)-3-(3-pyridinylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4964041.png)
![4-butoxy-N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B4964050.png)
![ethyl 3-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-7-cyclopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4964059.png)
![(cyclopropylmethyl)[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propylamine](/img/structure/B4964062.png)
![2-{[6-(2-isopropylphenoxy)hexyl]amino}ethanol](/img/structure/B4964072.png)

![4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[(3-methyl-5-isoxazolyl)methyl]benzamide](/img/structure/B4964085.png)


![N~1~-(3-bromophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B4964122.png)


![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2,4,5-trichlorophenoxy)acetamide](/img/structure/B4964149.png)
